

Technical Monograph: -Dimethylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *N,N*-dimethylpyrimidine-5-carboxamide

Cat. No.: B8755193

[Get Quote](#)

Core Identity & Medicinal Chemistry Applications

Executive Summary

-Dimethylpyrimidine-5-carboxamide is a critical heterocyclic building block and a "privileged scaffold" in modern drug discovery. Characterized by an electron-deficient pyrimidine ring coupled to a polar dimethylamide moiety, this molecule serves as a robust fragment for Fragment-Based Drug Discovery (FBDD). Its structural motifs are frequently observed in kinase inhibitors (targeting the ATP-binding hinge region) and modulators of metabolic enzymes like Nicotinamide N-methyltransferase (NNMT).

This guide provides a definitive technical profile of the molecule, including validated chemical identifiers, synthetic protocols, and physicochemical properties essential for lead optimization.

Chemical Identity & Digital Representation

Precise digital interoperability is required for cheminformatics workflows. The following identifiers are validated for database integration.

Identifier Type	String / Value	Context
IUPAC Name	-dimethylpyrimidine-5-carboxamide	Official Nomenclature
CAS Registry Number	98405-54-0	Commercial/Regulatory
Canonical SMILES	<chem>CN(C)C(=O)c1cncnc1</chem>	2D Topology (Machine Learning)
Isomeric SMILES	<chem>CN(C)C(=O)C1=CN=CN=C1</chem>	Aromaticity Specified
InChI String	InChI=1S/C7H9N3O/c1-10(2)7(11)6-3-8-5-9-4-6/h3-5H,1-2H3	Standard IUPAC Hash
InChIKey	UZWDCQSDERBNIV-UHFFFAOYSA-N	Fixed-Length Hash for Database Keys
Molecular Formula		Stoichiometry
Molecular Weight	151.17 g/mol	Mass Spectrometry (M+H: 152.[1][2][3][4]17)

Physicochemical Profile & Drug-Likeness

Understanding the electronic and physical behavior of this scaffold is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Electronic Distribution

The pyrimidine ring is a

-deficient heteroaromatic system. The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing effect, making the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.

- **C5 Position:** The 5-position is the least electron-deficient carbon on the ring, making it the ideal vector for attaching the carboxamide group without destabilizing the ring system.
- **Amide Functionality:** The

-dimethyl group acts as a hydrogen bond acceptor (via the carbonyl oxygen) but lacks hydrogen bond donors. This improves membrane permeability compared to primary amides.

Calculated Properties (In Silico)

Property	Value	Implication
cLogP	-0.2 - 0.5	Highly hydrophilic; ideal for fragment merging.
TPSA	~46 Å ²	Excellent passive membrane permeability (Rule of 5 compliant).
H-Bond Donors	0	Reduces non-specific binding.
H-Bond Acceptors	3	Key interactions with Ser/Thr residues in protein pockets.

Synthetic Methodology

High-purity synthesis is required for biological assay validation. Two primary routes are established: Acid Chloride Activation (Scale-up) and Coupling Agent Activation (Discovery/Library).

Route A: Acid Chloride Activation (Scalable)

This method is preferred for multi-gram synthesis due to cost-efficiency and simplified purification.

Protocol:

- Activation: Suspend pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases.
- Concentration: Remove solvent in vacuo to isolate the crude acid chloride (hygroscopic solid).

- Amidation: Re-dissolve in DCM. Cool to 0°C. Add dimethylamine (2.0 M in THF, 1.5 eq) and triethylamine (2.0 eq) dropwise.
- Workup: Wash with sat. _____, brine, and dry over _____.

Route B: HATU-Mediated Coupling (Discovery)

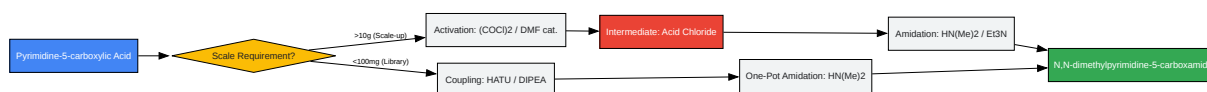
Preferred for parallel synthesis or when avoiding harsh chlorinating agents.

Protocol:

- Dissolution: Dissolve pyrimidine-5-carboxylic acid (1.0 eq) in DMF (0.1 M).
- Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the OAt-active ester.
- Coupling: Add dimethylamine hydrochloride (1.2 eq). Stir at RT for 4–16 hours.
- Purification: Direct injection onto preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient).

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and process flow for synthesizing this scaffold.



[Click to download full resolution via product page](#)

Caption: Comparative synthetic pathways for **N,N-dimethylpyrimidine-5-carboxamide** based on scale.

Medicinal Chemistry Applications

This molecule is rarely a drug in isolation but acts as a critical pharmacophore.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule is screened against targets using NMR or Surface Plasmon Resonance (SPR).

- **Vector Analysis:** The C2 and C4/C6 positions of the pyrimidine ring offer vectors for "growing" the fragment.
- **Hinge Binding:** In kinase inhibitors, the N1 and N3 atoms of the pyrimidine often interact with the hinge region of the ATP binding pocket via hydrogen bonding.

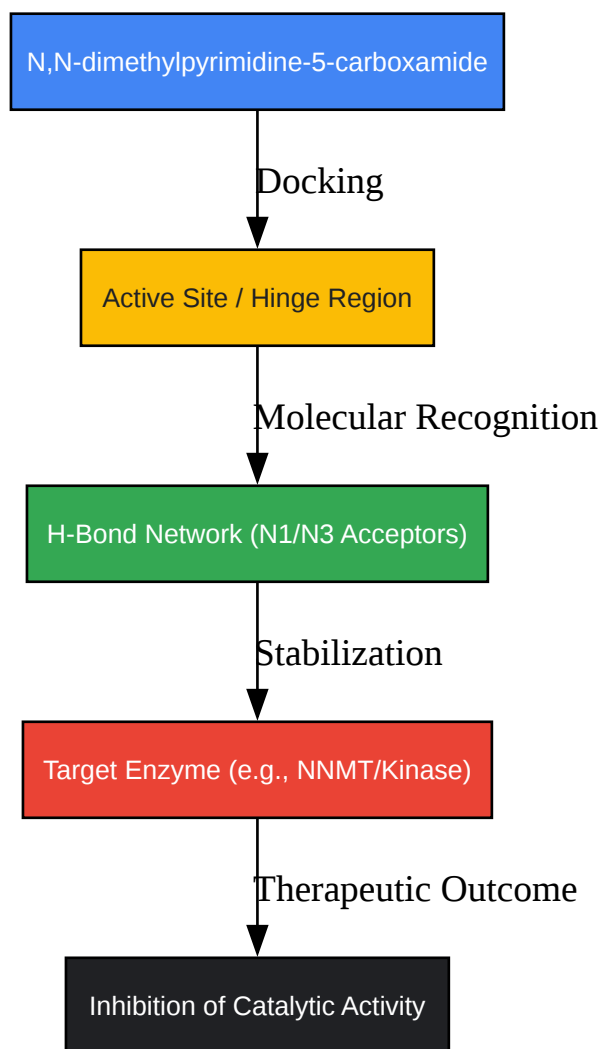
Bioisosterism

The pyrimidine-5-carboxamide moiety is often used as a bioisostere for:

- **Pyridine-3-carboxamides (Nicotinamides):** To lower pKa and improve metabolic stability.
- **Phenyl-carboxamides:** To increase solubility and reduce lipophilicity (lowering LogP).

Biological Logic Diagram

The mechanism of action for derivatives of this scaffold (e.g., in NNMT inhibition) involves competition with the cofactor SAM or the substrate Nicotinamide.



[Click to download full resolution via product page](#)

Caption: Pharmacological interaction logic of the pyrimidine-5-carboxamide scaffold within a target binding pocket.

Analytical Characterization

To validate the synthesis of **N,N-dimethylpyrimidine-5-carboxamide**, the following spectral data should be observed.

- ¹H NMR (400 MHz, DMSO-d₆):
 - 9.20 (s, 1H, H-2): The proton between the two nitrogens is highly deshielded.
 - 8.90 (s, 2H, H-4, H-6): The equivalent protons adjacent to the amide.

- 3.00 (s, 3H,
) and
 2.95 (s, 3H,
): Distinct singlets due to restricted rotation around the amide bond (rotamers).
- LC-MS:
 - Retention time: Early eluting (polar).
 - Ionization: Strong
 peak at 152.1 m/z.

References

- PubChem Compound Summary. (n.d.). Pyrimidine-5-carboxamide Derivatives. National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Ruenoplaza, G., et al. (2021).[5] Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. WO 2021/025975 A1.[5] Retrieved from
- Li, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors. European Journal of Medicinal Chemistry. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemscene.com [chemscene.com]
- 2. CAS RN 253315-05-8 | Fisher Scientific [fishersci.nl]
- 3. tsijournals.com [tsijournals.com]

- [4. ias.ac.in \[ias.ac.in\]](https://doi.org/10.1021/acs.jmedchem.2c00000)
- [5. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/37512345/)
- To cite this document: BenchChem. [Technical Monograph: -Dimethylpyrimidine-5-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8755193/docs#technical-monograph-dimethylpyrimidine-5-carboxamide\]](https://www.benchchem.com/product/b8755193/docs#technical-monograph-dimethylpyrimidine-5-carboxamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

